

Application Notes and Protocols for the Analytical Characterization of Dihydroxymaleic Acid

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Compound of Interest

Compound Name: **Dihydroxymaleic acid**

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These application notes provide a detailed overview of the analytical methods for the characterization of **dihydroxymaleic acid**. Due to the limited availability of direct experimental data for **dihydroxymaleic acid** in the public domain, this document also includes protocols for closely related compounds and general methods for organic acid analysis. These can be adapted and optimized for the specific analysis of **dihydroxymaleic acid**.

Introduction to Dihydroxymaleic Acid

Dihydroxymaleic acid, with the chemical formula C₄H₄O₆, is an organic compound that belongs to the class of dicarboxylic acids.^[1] It is also known by its IUPAC name, (Z)-2,3-dihydroxybut-2-enedioic acid.^[1] The anhydrous form of the acid decomposes at 155°C.^[2] It is known to crystallize from water, typically as a dihydrate.^[2] **Dihydroxymaleic acid** has been used in the detection of fluoride and titanium and has been proposed as an antioxidant for frozen foods.^[2]

Spectroscopic Methods

Spectroscopic techniques are essential for elucidating the molecular structure and confirming the identity of **dihydroxymaleic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For **dihydroxymaleic acid**, ¹H and ¹³C NMR would provide key information about its structure.

Predicted Spectral Data:

While experimental spectra for **dihydroxymaleic acid** are not readily available, spectral data for maleic acid can provide an estimation of the chemical shifts. The introduction of hydroxyl groups is expected to cause a downfield shift for the attached carbons and any adjacent protons.

Table 1: Predicted NMR Data for **Dihydroxymaleic Acid**

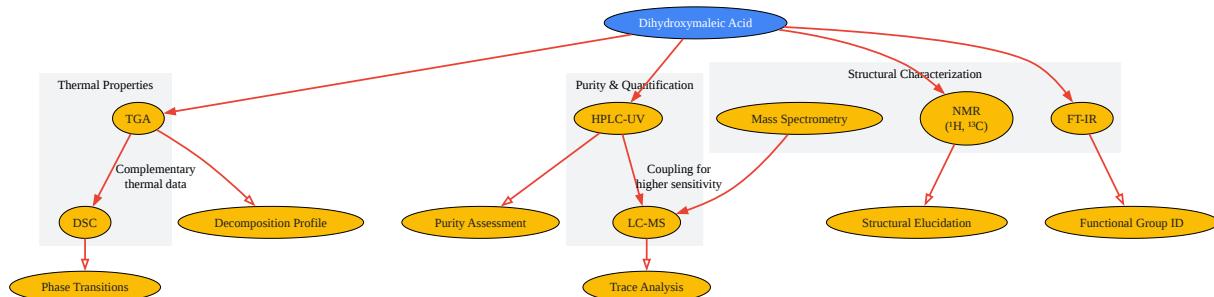
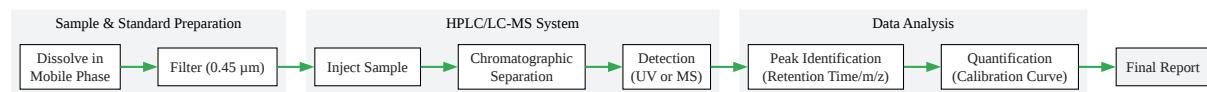
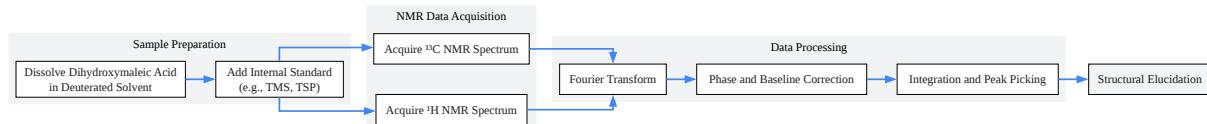
Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Notes
¹ H	3.5 - 4.5	Singlet	The chemical shift of the hydroxyl protons can vary depending on the solvent and concentration.
¹³ C	165 - 175	Singlet	Carboxylic acid carbons.
¹³ C	130 - 140	Singlet	Olefinic carbons attached to hydroxyl groups.

Experimental Protocol for NMR Analysis (General for Organic Acids):

- Sample Preparation: Dissolve 5-10 mg of **dihydroxymaleic acid** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical as the hydroxyl and carboxylic acid protons are exchangeable and may not be observed in protic solvents like D₂O unless the exchange is slowed.

- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for referencing the chemical shifts to 0.00 ppm.
- Instrument Parameters:
 - Spectrometer: 400 MHz or higher for better resolution.
 - ¹H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Relaxation Delay: 1-5 seconds.
 - ¹³C NMR:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Workflow for NMR Analysis



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References

- 1. Dihydroxymaleic acid | C4H4O6 | CID 54677927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dihydroxymaleic Acid [drugfuture.com]
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